molecular formula C24H26N4O5S B2604815 2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 946236-75-5

2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2604815
CAS RN: 946236-75-5
M. Wt: 482.56
InChI Key: IDODWQVCJFLBAW-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. Quinazolines are known to exhibit antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . The presence of a nitrobenzyl group and a tetrahydrofuran ring could potentially influence these activities, but without specific studies on this compound, it’s hard to say for certain.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis of various substituted quinazolines, highlighting methodologies for creating compounds with potential therapeutic value. Ivachtchenko, Kovalenko, and Drushlyak (2003) developed a liquid-phase synthesis for combinatorial libraries of disubstituted and trisubstituted quinazolines, emphasizing the versatility of these compounds in drug discovery processes (Ivachtchenko, Kovalenko, & Drushlyak, 2003). Similarly, Bacchi et al. (2005) explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, yielding heterocyclic derivatives like tetrahydropyridinediones and oxazolines, which are crucial for developing pharmacologically active molecules (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Biological Activities and Applications

The synthesized quinazoline derivatives exhibit a range of biological activities, making them candidates for further pharmacological studies. Akbari, Savaliya, and Patel (2014) synthesized a new series of quinazoline derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in addressing microbial resistance (Akbari, Savaliya, & Patel, 2014). Moreover, Sulthana, Chitra, and Alagarsamy (2019) prepared novel quinazoline derivatives with demonstrated anti-HIV, antitubercular, and antibacterial properties, indicating the compounds' versatility in targeting various pathogens (Sulthana, Chitra, & Alagarsamy, 2019).

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-2-11-25-22(29)17-7-10-20-21(13-17)26-24(27(23(20)30)14-19-4-3-12-33-19)34-15-16-5-8-18(9-6-16)28(31)32/h5-10,13,19H,2-4,11-12,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDODWQVCJFLBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

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